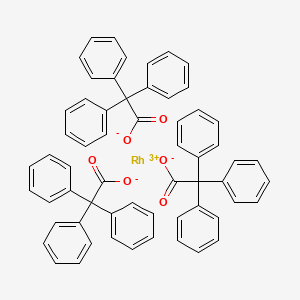

Rhodium triphenyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rhodium Triphenyl Acetate, also known as Rh2(TPA)4 or Rh2(triphenylacetate)4, is an organometallic compound . It is used as a catalyst for various chemical reactions such as amination of allene carbamates, allene aziridination to stereoselectively prepare cyclic cabamates, C-H bond nitrene insertion, and enantioselective cyclopropanation .

Synthesis Analysis

The synthesis of Rhodium complexes has been studied extensively. For instance, two rhodium (III) complexes [Rh (ed3a) (OH 2 )]·H 2 O ( 1) and Na [Rh (ed3a)Cl]·H 2 O ( 2) with ethylenediamine- N, N, N ′-triacetate (ed3a) have been synthesized and characterized by elemental, spectroscopic, and structural analyses .Chemical Reactions Analysis

Rhodium complexes are known for their catalytic properties. They have been used in hydroformylation reactions . The chemical changes of phosphorous ligands in the rhodium complex catalyst system were studied using 31P NMR analysis .Scientific Research Applications

Homogeneous Hydrogenation Catalysis : Rhodium compounds, including rhodium(II) acetate, have been used as catalysts in the homogeneous hydrogenation of alkenes, alkynes, and other unsaturated substances (Legzdins et al., 1970).

Electrochemical Behavior : Rhodium complexes show distinct electrochemical behaviors, which have been studied for potential applications in various electrochemical processes (Pilloni et al., 1972).

Hydroformylation of Olefins : Rhodium-based catalysts are used in industrial hydroformylation processes, showcasing their effectiveness in creating complex organic compounds (Herman et al., 1987).

NMR Spectroscopy in Rhodium Chemistry : Rhodium complexes, including those with triphenyl groups, are important in the study of NMR spectroscopy, providing insights into the structure and behavior of these compounds (Ernsting et al., 2004).

Catalysis in Organosilane Alcoholysis : Chlorotris(triphenylphosphine)rhodium is an effective catalyst for the alcoholysis of organosilanes, highlighting its selectivity and efficiency in organic synthesis (Corriu et al., 1976).

Synthesis Gas Conversion : Rhodium catalysts play a significant role in the conversion of synthesis gas into valuable chemical compounds, demonstrating their versatility in chemical processes (Bhasin et al., 1978).

Acetic Acid Synthesis : Rhodium compounds are utilized in various catalytic systems for the synthesis of acetic acid, a chemical with broad applications (Budiman et al., 2016).

Mechanism of Action

Target of Action

Rhodium triphenyl acetate, also known as rhodium(3+);2,2,2-triphenylacetate, is primarily used as a catalyst in various organic transformations . The primary targets of this compound are the reactant molecules in these transformations. The role of this compound is to accelerate the reaction rate and increase the yield of the desired product .

Mode of Action

The mode of action of this compound involves its interaction with reactant molecules to facilitate their transformation. It is suggested that rhodium-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .

Biochemical Pathways

These transformations can involve a variety of biochemical pathways, depending on the specific reactants and conditions .

Result of Action

The result of this compound’s action is the facilitation of various organic transformations. These transformations can lead to the formation of a wide range of organic compounds, including cyclic carbamates, nitrene insertions, and cyclic oxonium ylides .

Safety and Hazards

The safety data sheet for Rhodium compounds suggests that they should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . The hazard statement for Rhodium Triphenyl Acetate is H351, indicating that it is suspected of causing cancer .

Future Directions

Rhodium complexes have been intensively investigated for many years because of their important commercial applications, mainly as heterogeneous catalysts . Future research may focus on the synthesis of new Rhodium complexes and their potential applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Properties

IUPAC Name |

rhodium(3+);2,2,2-triphenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C20H16O2.Rh/c3*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H,(H,21,22);/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIVYHNRWSWCRU-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H45O6Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/no-structure.png)